4-(3,4-Dimethylphenyl)naphthalene-2-carboxylic acid
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Overview
Description
4-(3,4-Dimethylphenyl)naphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features a naphthalene core substituted with a carboxylic acid group at the 2-position and a 3,4-dimethylphenyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(3,4-Dimethylphenyl)naphthalene-2-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, arylboronic acid, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)naphthalene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
4-(3,4-Dimethylphenyl)naphthalene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)naphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes. Detailed mechanistic studies are often required to elucidate the exact mode of action.
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic acid: Another naphthalene derivative with a carboxylic acid group at the 2-position.
3,4-Dimethylbenzoic acid: A phenyl derivative with two methyl groups at the 3 and 4 positions and a carboxylic acid group.
Uniqueness
4-(3,4-Dimethylphenyl)naphthalene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62566-40-9 |
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Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O2/c1-12-7-8-15(9-13(12)2)18-11-16(19(20)21)10-14-5-3-4-6-17(14)18/h3-11H,1-2H3,(H,20,21) |
InChI Key |
ZUDYDEZYSNEZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC3=CC=CC=C32)C(=O)O)C |
Origin of Product |
United States |
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